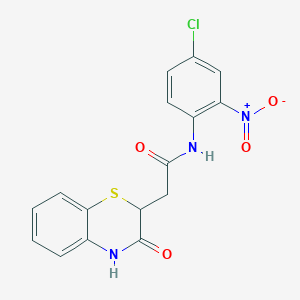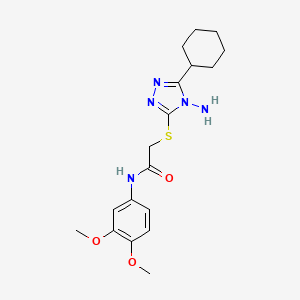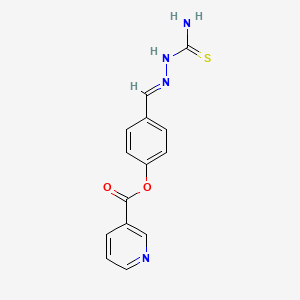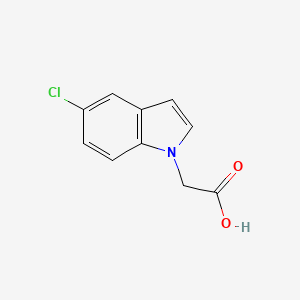
2-(5-chloro-1H-indol-1-yl)acetic acid
Übersicht
Beschreibung
2-(5-chloro-1H-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .Molecular Structure Analysis
The molecular structure of 2-(5-chloro-1H-indol-1-yl)acetic acid is represented by the linear formula C10H8ClNO2 . The InChI code for this compound is 1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The molecular weight of 2-(5-chloro-1H-indol-1-yl)acetic acid is 209.63 . It is a solid substance . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Derivatives : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a related compound, is used in synthesizing novel substituted indoloketopiperazine derivatives, which are obtained in moderate to high yields through a one-pot, three-component Ugi reaction (Ghandi, Zarezadeh, & Taheri, 2012).
- Novel Compounds for Biological Evaluation : 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1H-indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide has been synthesized for biological activity evaluation. Its structure is characterized using techniques like NMR, IR, and elemental analysis (Muralikrishna et al., 2014).
Biological Activity and Applications
- Antimicrobial Activity : Compounds synthesized using related indole derivatives have been screened for antimicrobial activity using methods like agar disc diffusion (Rubab et al., 2017).
- Anti-Inflammatory and Anti-Tumor Activities : Indole nucleus, which is a part of these compounds, exhibits diverse biological properties including anti-inflammatory and anti-tumor activities, suggesting potential applications in these areas (Geetha et al., 2019).
Catalysis and Chemical Reactions
- Catalytic Activity in Synthesis : Nickel ferrite nanoparticles have been utilized in synthesizing derivatives of indol-1-yl acetic acid, indicating its role in catalysis (Rao et al., 2019).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : Molecular docking studies have been conducted on similar indole-based compounds to predict binding interactions with target proteins, suggesting applications in drug design and biochemical research (Ganga Reddy et al., 2022).
- Structural Analysis : X-ray diffraction methods have been employed to study the molecular and crystal structures of indole-acetic acid derivatives, offering insights into their chemical behavior and potential applications (Li et al., 2009).
Wirkmechanismus
While the specific mechanism of action for 2-(5-chloro-1H-indol-1-yl)acetic acid is not explicitly mentioned in the search results, indole derivatives are known to play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Given the importance of indoles in cell biology and their application as biologically active compounds, there is increasing attention in recent years towards the development of novel methods of synthesis . This suggests a promising future direction for the research and development of 2-(5-chloro-1H-indol-1-yl)acetic acid and similar compounds.
Eigenschaften
IUPAC Name |
2-(5-chloroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJZRQHQWCJJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

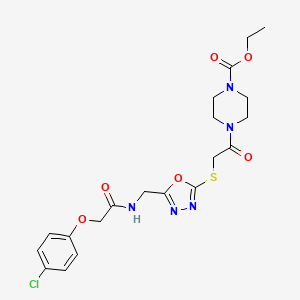
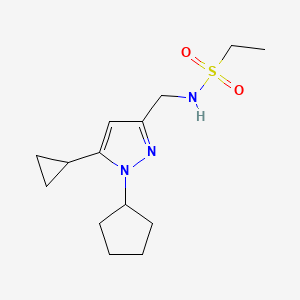
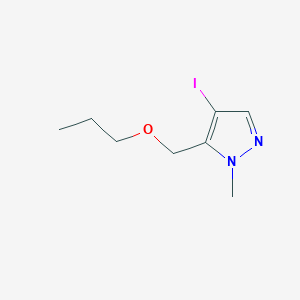
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)
